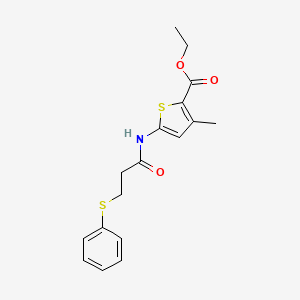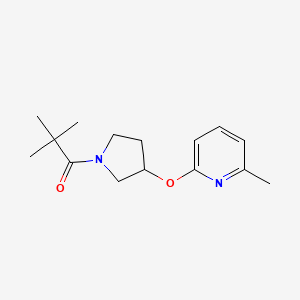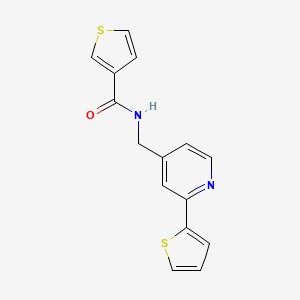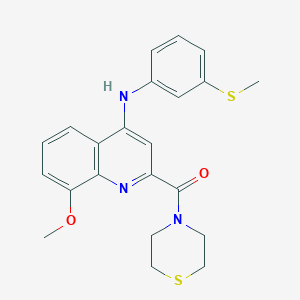
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Compounds related to pyrazolopyrimidines have been extensively studied for their potential anticancer activities. For example, a study on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that these compounds displayed significant antitumor activity, especially against human breast adenocarcinoma cell lines. The most potent compound within this series exhibited inhibitory activity with a notably low half maximal inhibitory concentration (IC50), highlighting the potential of pyrazolopyrimidine derivatives in cancer treatment strategies (Abdellatif et al., 2014).
Antiproliferative and Antibacterial Potentials
Another research direction involves the synthesis of pyrimidine derivatives linked to different heterocyclic moieties, demonstrating potential antiproliferative and antibacterial activities. For instance, a specific compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer. The study found promising anticancer activity with low IC50 values, indicating strong inhibitory effects on cancer cell proliferation (Huang et al., 2020).
Novel Anticancer and Anti-5-Lipoxygenase Agents
Additionally, novel series of pyrazolopyrimidines derivatives have been investigated for their dual anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through condensation reactions and tested for cytotoxic effects on cancer cell lines as well as for their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer. Some compounds exhibited significant cytotoxic activities along with potent 5-lipoxygenase inhibition, suggesting a potential dual therapeutic approach in cancer and inflammation treatment (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Research has also explored the enzymatic activity enhancement potential of pyrazolopyrimidinyl derivatives. A study on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters showed that these compounds could significantly increase the reactivity of cellobiase, an enzyme crucial for the hydrolysis of cellulose into glucose. This finding opens up new avenues for the application of such compounds in biotechnology and bioenergy (Abd & Awas, 2008).
Propiedades
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-5-12-10-16(25)22-19(20-12)24-15(9-11(2)23-24)21-18(26)13-7-6-8-14(27-3)17(13)28-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBFIIYWPLYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)

![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)




![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)



